

Technical Support Center: c-di-AMP Sodium Salt Preparation and Application Guide

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Compound of Interest

Compound Name: *c-Di-AMP sodium salt*

Cat. No.: *B1150292*

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Welcome to the technical support center for c-di-AMP (cyclic diadenylate) sodium salt. As a critical bacterial second messenger and a potent endogenous agonist for the host Stimulator of Interferon Genes (STING) pathway, c-di-AMP is widely used in immunology, microbiology, and drug development[1],[2].

This guide is designed for researchers and scientists to ensure optimal handling, reconstitution, and application of **c-di-AMP sodium salt** in experimental workflows.

Section 1: Reconstitution & Storage Dynamics

FAQ: Reconstitution Solvents and Stability

Q: What is the optimal solvent for reconstituting **c-di-AMP sodium salt**? A: For in vitro and in vivo immunological assays, endotoxin-free, sterile water or physiological buffers (such as PBS or normal saline) are the optimal solvents. Causality: The sodium salt formulation of c-di-AMP is highly hydrophilic due to the negatively charged phosphate groups in its cyclic dinucleotide backbone and the presence of sodium counterions. This structural feature significantly [3](#) compared to the free acid form[3],[4]. Using endotoxin-free water is critical; any lipopolysaccharide (LPS) contamination will cause background activation of TLR4, which can severely confound STING-dependent readout assays like IFN- β production.

Q: How should I store the reconstituted stock solution to prevent degradation? A: Stock solutions should be aliquoted into sterile, nuclease-free tubes and stored at -20°C or -80°C.

Causality: Cyclic dinucleotides are susceptible to enzymatic cleavage by environmental phosphodiesterases and slow spontaneous hydrolysis in aqueous solutions at room temperature[5]. Freezing minimizes thermodynamic degradation. Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture, nucleases, and localized pH shifts that degrade the critical 3'-5' phosphodiester bonds.

Quantitative Data: Physicochemical Parameters

Parameter	Value	Causality / Technical Note
Molecular Weight	~702.38 g/mol (anhydrous)	Batch-specific MW may vary due to the degree of hydration.
Max Aqueous Solubility	~14.05 mg/mL (20 mM)	The sodium salt form ensures high hydrophilicity in physiological buffers.
Storage (Solid)	-20°C to -80°C	Must be kept desiccated to prevent ambient hydrolysis,[4].
Storage (Solution)	-20°C (up to 6 months)	Must be aliquoted to avoid freeze-thaw degradation.

Protocol 1: Self-Validating Reconstitution Methodology

Step 1: Equilibration. Allow the sealed vial of **c-di-AMP sodium salt** to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric condensation, which can prematurely hydrolyze the compound and alter the actual concentration of your stock. Step 2: Centrifugation. Briefly centrifuge the vial at 3,000 x g for 1 minute to gather all lyophilized powder at the bottom. Step 3: Solvent Addition. Add the calculated volume of endotoxin-free water to achieve your desired stock concentration (e.g., add 1 mL of water to 7.02 mg of **c-di-AMP sodium salt** to create a 10 mM stock). Step 4: Dissolution. Vortex the vial gently for 30–60 seconds. If necessary, use a sonicating water bath for 1–2 minutes to ensure complete dissolution. Step 5: Validation & Storage. Self-Validation Check: Before freezing, visually inspect the solution against a dark background. A properly reconstituted **c-di-AMP sodium salt** solution must be completely clear and colorless. Any

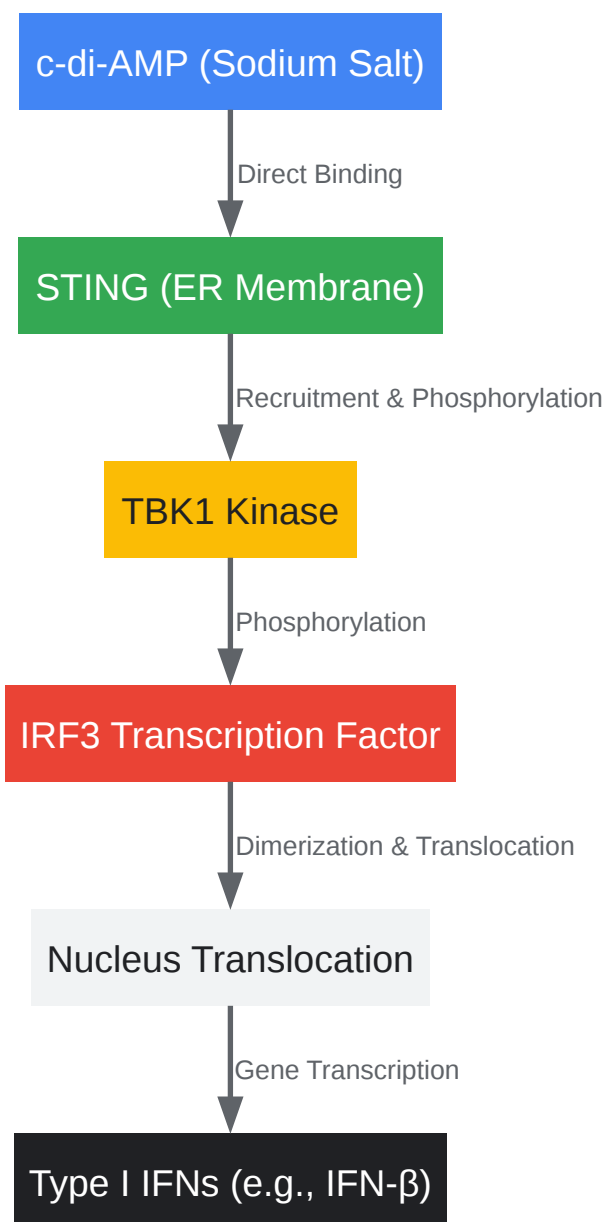
particulate matter indicates incomplete dissolution, requiring further vortexing or slight warming (up to 37°C). Once validated, aliquot into 10–50 µL volumes and store at -20°C.

Section 2: Experimental Workflows & STING

Activation

FAQ: Mechanism of Action

Q: How does c-di-AMP activate the immune response in my cell models? A: c-di-AMP acts as a potent bacterial second messenger and a direct agonist for the host STING pathway[1]. During intracellular bacterial infections (e.g., *Listeria monocytogenes*), secreted c-di-AMP binds to the cytosolic STING dimer[6]. This binding induces a conformational change that triggers the recruitment of TBK1, subsequent phosphorylation of IRF3, nuclear translocation, and the robust transcription of Type I interferons (such as IFN-β)[1],[7].



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c-di-AMP mediated STING pathway activation and downstream IFN- β transcription.

Protocol 2: In Vitro STING Activation Assay (Cytosolic Delivery)

Causality: Because c-di-AMP is a highly negatively charged and hydrophilic macromolecule, it⁵ of mammalian cells[5]. To achieve cytosolic delivery and access the ER-resident STING protein, researchers must actively transport the molecule across the plasma membrane using

liposomal transfection reagents (e.g., Lipofectamine) or membrane permeabilization techniques (e.g., digitonin).

Step 1: Cell Seeding. Seed your target cells (e.g., THP-1 macrophages or RAW 264.7 cells) in a 96-well plate at a density of 1×10^5 cells/well. Incubate overnight. **Step 2: Complex Formation.** Dilute **c-di-AMP sodium salt** stock into a serum-free buffer (e.g., Opti-MEM) to a final concentration of 1–10 $\mu\text{g}/\text{mL}$. Add your chosen liposomal transfection reagent according to the manufacturer's lipid-to-cargo ratio. Incubate for 15–20 minutes at room temperature to allow liposome-CDN complexes to form. **Step 3: Transfection.** Add the complex dropwise to the cells. Incubate at 37°C for 16–24 hours. **Step 4: Self-Validation & Readout.** **Self-Validation Check:** Always include a positive control well treated with a known cell-permeable STING agonist (e.g., DMXAA for murine cells) and a negative control well (transfection reagent only). If the positive control fails to induce IFN- β , the cell line may have silenced cGAS/STING expression (a common issue in immortalized lines like HeLa or certain THP-1 passages). Harvest the supernatant and quantify IFN- β production using an ELISA or a reporter gene assay.

Section 3: Troubleshooting Common Issues

Issue 1: No STING activation or low IFN- β output after treatment.

- **Root Cause:** Inefficient cytosolic delivery or degraded reagent.
- **Solution:** Verify that you are actively transfecting the c-di-AMP rather than just adding it to the culture media. If transfection is confirmed, check the integrity of your stock solution. Ensure it has not undergone multiple freeze-thaw cycles. Test your cell line's STING competency using a positive control[7].

Issue 2: Precipitation or turbidity upon dilution into culture media.

- **Root Cause:** Localized high concentrations of divalent cations (like Ca^{2+} or Mg^{2+}) in the media can occasionally cause CDNs to precipitate if mixed improperly.
- **Solution:** Always dilute your aqueous c-di-AMP stock into a compatible, serum-free buffer (like Opti-MEM or plain PBS) before introducing it to complex culture media containing serum and heavy salt loads.

Issue 3: High cytotoxicity observed in treated cells.

- Root Cause: Excessive lipid transfection reagent or overly high c-di-AMP concentrations. c-di-AMP can selectively induce apoptosis in certain monocyte populations at high doses.
- Solution: Perform a dose-response titration (e.g., 0.1, 1.0, and 10 µg/mL). Ensure the volume of the transfection reagent does not exceed the manufacturer's toxicity threshold for your specific plate format.

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